molecular formula C20H18FN3O B10975230 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide

Cat. No.: B10975230
M. Wt: 335.4 g/mol
InChI Key: NSIMIZBPCMJSGO-UHFFFAOYSA-N
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Description

FUB-144 , belongs to the class of synthetic cannabinoids. These compounds mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol) and interact with cannabinoid receptors in the endocannabinoid system. FUB-144 has been sold online as a designer drug .

Preparation Methods

Synthetic Routes:: The synthetic route for FUB-144 involves the modification of the parent compound XLR11. Specifically, the 5-fluoropentyl side chain in XLR11 is replaced by a 4-fluorobenzyl group in FUB-144. This alteration enhances binding to both CB1 and CB2 receptors .

Reaction Conditions:: The exact synthetic procedures and reaction conditions for FUB-144 are not widely documented due to its status as a designer drug. it likely involves organic synthesis techniques, including coupling reactions and functional group transformations.

Industrial Production:: Information on large-scale industrial production methods for FUB-144 is scarce, given its illicit nature.

Chemical Reactions Analysis

Reactions:: FUB-144 may undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could reduce functional groups.

    Substitution: Substitution reactions may involve nucleophilic attack on the fluorobenzyl group.

Major Products:: The major products depend on the specific reaction conditions and the starting materials used.

Scientific Research Applications

FUB-144’s applications span several fields:

    Chemistry: Studying its reactivity and interactions with other compounds.

    Biology: Investigating its effects on cannabinoid receptors and potential therapeutic applications.

    Medicine: Exploring its pharmacological properties and potential medical uses.

    Industry: Assessing its role in drug development and as a research tool.

Mechanism of Action

FUB-144 likely exerts its effects by binding to CB1 and CB2 receptors in the endocannabinoid system. Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and other physiological processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H18FN3O/c21-16-8-6-14(7-9-16)12-24-13-17(11-22-24)23-20(25)19-10-18(19)15-4-2-1-3-5-15/h1-9,11,13,18-19H,10,12H2,(H,23,25)

InChI Key

NSIMIZBPCMJSGO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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